molecular formula C22H23N5O B2799083 2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile CAS No. 1396854-26-4

2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile

Número de catálogo: B2799083
Número CAS: 1396854-26-4
Peso molecular: 373.46
Clave InChI: ZOYRJNQMAVTIKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-triazolone core, a privileged scaffold known for its diverse biological activities, coupled with a piperidine moiety that can enhance solubility and bioavailability. Compounds containing the 1,2,4-triazole ring system have been extensively investigated and found application in various therapeutic areas . As a building block, this compound serves as a key intermediate for researchers working across multiple domains. Its complex structure makes it a valuable candidate for the synthesis of more specialized molecules. Potential research applications include serving as a precursor in the development of enzyme inhibitors, where the triazolone moiety can act as a pharmacophore. Furthermore, its structural elements suggest potential for use in creating novel chemical entities for high-throughput screening libraries. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Propiedades

IUPAC Name

2-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-25-22(28)27(20-9-3-2-4-10-20)21(24-25)17-11-13-26(14-12-17)16-19-8-6-5-7-18(19)15-23/h2-10,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYRJNQMAVTIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Substituent Variations in Triazole-Based Analogs

Compound Name Triazole Substituents Aromatic Substituents Key Functional Groups Reference
Target Compound 1-Me, 4-Ph, 5-oxo Piperidine-benzonitrile Benzonitrile, Piperidine -
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile 3-Me, 5-thioxo Benzonitrile-imine Thioxo, Imine
4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl] benzonitrile Varied (e.g., Cl, Me, OMe) Benzimidazole-benzonitrile Benzonitrile, Benzimidazole
4-{3-[4-(2-oxo-2H-pyridin-1-yl)benzyl]-3H-imidazol-4-ylmethyl}benzonitrile Imidazole core Pyridinone-benzonitrile Benzonitrile, Imidazole

Key Observations :

  • Oxo vs. The thioxo derivative in exhibited a crystal structure with an R factor of 0.043, indicating high precision in structural determination .
  • Heterocycle Variations : Compounds with benzimidazole () or imidazole () cores instead of triazole show distinct electronic profiles. Benzimidazole derivatives often exhibit enhanced aromatic stacking, which could influence binding affinity in biological systems .

Key Observations :

  • The target compound’s synthesis likely involves piperidine functionalization and triazole cyclization, analogous to methods in .
  • Yields for triazole derivatives range from 68% to 85%, depending on substituent complexity. The absence of steric hindrance in benzonitrile coupling may favor higher yields .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data for Selected Compounds

Compound Space Group R Factor Key Interactions Reference
Thioxo-triazole derivative () P-1 0.043 N–H···S hydrogen bonds
Benzimidazole derivative () Not reported - π-π stacking (benzene rings)
Imidazole-benzonitrile () Not reported - C≡N···H–C weak interactions

Key Observations :

  • The thioxo-triazole derivative forms robust N–H···S hydrogen bonds, whereas the target compound’s 5-oxo group may favor N–H···O interactions, influencing solubility and crystal packing.
  • Benzonitrile’s cyano group participates in dipole-dipole interactions, enhancing thermal stability across analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.